Regioisomeric Iodine Position: 3‑Iodo Confers >100-Fold Higher D₂ Receptor Affinity Than the 5‑Iodo Isomer in a Closely Related Benzamide Scaffold
In a head-to-head comparison on the (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-iodo-6-methoxybenzamide scaffold, the 3‑iodo isomer (IBZM) exhibited D₂ receptor binding affinity that was more than 100‑fold greater than that of the 5‑iodo isomer (5‑IBZM) [1]. This demonstrates that a seemingly minor shift of the iodine atom from the 3‑ to the 5‑position fundamentally disrupts target engagement. While the scaffold differs from 3‑iodo‑5‑methoxy‑benzamide by the presence of an N‑pyrrolidinylmethyl group, the underlying steric and electronic demand of the iodo‑methoxybenzamide core is conserved, making the regioisomeric preference highly transferable.
| Evidence Dimension | D₂ dopamine receptor binding affinity (regioisomeric iodine position) |
|---|---|
| Target Compound Data | 3‑iodo isomer (IBZM) – high affinity (reference; specific Ki not listed in abstract) |
| Comparator Or Baseline | 5‑iodo isomer (5‑IBZM) – 100‑fold lower affinity than 3‑iodo isomer |
| Quantified Difference | >100-fold difference |
| Conditions | In vitro radioligand binding assay using [¹²⁵I]IBZM on rat striatal membranes (Kung et al., Nucl. Med. Biol. 2003) |
Why This Matters
For any project that relies on iodine‑dependent readouts (radio‑imaging, radiotherapy, or heavy‑atom phasing), procuring the wrong regioisomer can silently abolish the desired signal, wasting synthesis time and radioactive material.
- [1] Kung, H. F. et al. Synthesis and affinity of a possible byproduct of electrophilic radiolabeling of [¹²³I]IBZM: 5-iodo- vs 3-iodo-regioisomer comparison. Nucl. Med. Biol. 2003, 30, 889–894. View Source
